Polistes mastoparan

Descripción general

Descripción

Polistes mastoparan is a small peptide found in the venom of several species of social and solitary wasps. It is a linear cationic α-helical peptide, commonly consisting of 14 amino acid residues with an amidated C-terminal. Originally described for promoting degranulation and the release of histamine in mast cells, this compound has a wide variety of biological effects, including activation of protein G, phospholipase A2, C, and D activation, serotonin and insulin release, and antimicrobial, hemolytic, and anticancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Polistes mastoparan can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a pure, dry product. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .

Análisis De Reacciones Químicas

Types of Reactions: Polistes mastoparan undergoes several types of chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues, which can stabilize the peptide structure.

Reduction: Breaks disulfide bonds, leading to a more flexible peptide structure.

Substitution: Involves the replacement of specific amino acid residues to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.

Major Products Formed:

Oxidation: Disulfide-bonded peptides.

Reduction: Reduced peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Aplicaciones Científicas De Investigación

1.1 Antimicrobial Properties

Polistes mastoparan exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Research has shown that specific mastoparan peptides, such as Dominulin A and Dominulin B, demonstrate effective inhibition with minimum inhibitory concentrations (MIC) as low as 10 μM, while maintaining low hemolytic activity (EC50 > 400 μM) . This characteristic makes them promising candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of this compound Peptides

| Peptide Name | MIC (μM) | Hemolytic Activity (EC50 μM) |

|---|---|---|

| Dominulin A | ≤ 10 | > 400 |

| Dominulin B | ≤ 10 | > 400 |

| Mastoparan-L | ≤ 10 | > 400 |

| Parapolybia-MP | ≤ 10 | > 400 |

1.2 Hemolytic Activity

The hemolytic activity of this compound varies significantly among different peptides. Studies categorize these peptides into groups based on their hemolytic effects on human red blood cells (HRBCs). Notably, a subset of mastoparans shows high hemolytic activity, while others maintain a safer profile for potential therapeutic use .

Table 2: Hemolytic Activity Classification of Mastoparans

| Activity Group | EC50 Range (μM) | Example Peptides |

|---|---|---|

| High Hemolytic Activity (HHA) | ≤ 100 | Mastoparan-T2, Agelaia-MPI |

| Modest Hemolytic Activity (MHA) | 100 - 400 | Mastoparan-C |

| Low Hemolytic Activity (LHA) | > 400 | Polybia-MPII |

Therapeutic Potential

3.1 Immunomodulation

Research indicates that this compound can enhance adaptive immune responses by modulating mast cell activities. For instance, in mouse models, treatment with mastoparan-L resulted in reduced lesions during reinfection scenarios, suggesting its role in improving immune memory .

3.2 Drug Development

The structural diversity and functional properties of this compound peptides provide a vast chemical space for drug design. Researchers are exploring modifications to enhance their antimicrobial efficacy while minimizing hemolytic side effects .

Case Studies

Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus

In a study investigating the effects of mastoparan-L on Staphylococcus aureus, it was found that this peptide significantly reduced bacterial load in infected tissues. The mechanism involved neutrophil recruitment facilitated by mast cell degranulation .

Case Study 2: Hemolytic Activity Assessment

A comprehensive assessment of various this compound peptides highlighted significant variability in hemolytic activity. The findings emphasized the importance of selecting peptides with high antimicrobial activity but low hemolysis for therapeutic applications .

Mecanismo De Acción

Polistes mastoparan exerts its effects through several mechanisms:

Activation of Protein G: Increases the GTPase activity and the rate of nucleotide binding of G proteins, leading to downstream signaling events.

Phospholipase Activation: Stimulates phospholipase A2, C, and D, resulting in the production of lipid mediators involved in signal transduction.

Mast Cell Degranulation: Promotes the release of histamine and other mediators from mast cells, contributing to its inflammatory and antimicrobial effects.

Comparación Con Compuestos Similares

Polistes mastoparan is part of a larger family of mastoparan peptides found in wasp venoms. Similar compounds include:

Mastoparan-L: Found in Vespa lewisii, known for its ability to increase GTPase activity.

Mastoparan-VT7: Contains 13 amino acid residues and exhibits similar biological activities.

Dominulin-A and Dominulin-B: Found in Polistes major, known for their antimicrobial and hemolytic activities.

Uniqueness: this compound is unique due to its specific amino acid sequence, which confers distinct biological activities and therapeutic potential. Its ability to activate multiple signaling pathways and its broad spectrum of biological effects make it a valuable compound for scientific research and potential therapeutic applications .

Actividad Biológica

Polistes mastoparan, a peptide derived from the venom of wasps belonging to the genus Polistes, exhibits a range of significant biological activities, including antimicrobial, hemolytic, and mast cell degranulation effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential applications in medicine and biotechnology.

Overview of this compound

Mastoparans are cationic and amphipathic tetradecapeptides characterized by their ability to interact with cellular membranes. They have been identified in various wasp species, with the first described mastoparan from Polistes jadwigae. These peptides typically contain hydrophobic amino acids and lysine residues, which contribute to their biological activities, including antimicrobial and hemolytic properties.

Biological Activities

-

Antimicrobial Activity

- Mastoparans demonstrate potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that mastoparan peptides exhibit significant activity against Staphylococcus aureus and Escherichia coli .

- Research has identified specific mastoparans such as Dominulin A and B from Polistes dominulus, which show strong antimicrobial properties against various pathogens .

-

Hemolytic Activity

- Hemolysis refers to the rupture of red blood cells, which is a notable effect of many mastoparans. The hemolytic activity varies among different mastoparan peptides; some exhibit high hemolytic activity (EC50 < 400 μM), while others show low activity (EC50 > 400 μM) .

- Understanding the structure-activity relationship is crucial for developing mastoparans with reduced hemolytic effects while maintaining antimicrobial efficacy.

- Mast Cell Degranulation

The mechanisms through which this compound exerts its biological effects include:

- Membrane Permeabilization : Mastoparans disrupt bacterial membranes, leading to cell lysis. This action is primarily due to their amphipathic nature, allowing them to integrate into lipid bilayers .

- Activation of G Proteins : Studies have shown that mastoparans can activate G proteins, which play a crucial role in various signaling pathways within cells .

- Cytokine Release : By stimulating immune cells, mastoparans can enhance the secretion of pro-inflammatory cytokines, contributing to their immunomodulatory effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of venom from Polistes wattii, revealing potent activity against four pathogenic bacteria: Staphylococcus aureus, Streptococcus mutans, Salmonella typhimurium, and Enterobacter cloacae. The venom's active components were identified as mastoparan peptides, suggesting their potential as new antibiotic agents .

Case Study 2: Hemolytic Activity Assessment

Research comparing various mastoparans indicated that structural variations significantly influence hemolytic activity. For example, certain peptides demonstrated low hemolytic activity while maintaining high antimicrobial efficacy, highlighting their therapeutic potential without adverse effects on red blood cells .

Data Tables

| Biological Activity | Activity Type | Example Peptides | Target Organisms |

|---|---|---|---|

| Antimicrobial | High | Dominulin A, Dominulin B | Gram-positive & Gram-negative bacteria |

| Hemolytic | Variable | Mastoparan-M | Red blood cells |

| Mast Cell Degranulation | Inducer | Mastoparan | Mast cells |

Propiedades

IUPAC Name |

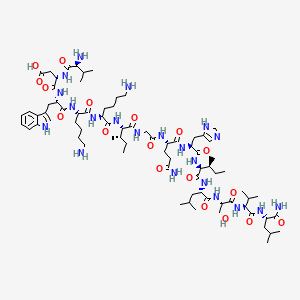

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H127N21O18/c1-13-43(11)63(97-68(107)50(24-18-20-28-79)88-66(105)49(23-17-19-27-78)89-70(109)54(31-45-34-84-48-22-16-15-21-47(45)48)91-71(110)56(33-60(102)103)93-74(113)61(81)41(7)8)75(114)85-36-59(101)87-51(25-26-58(80)100)67(106)92-55(32-46-35-83-38-86-46)72(111)98-64(44(12)14-2)77(116)94-53(30-40(5)6)69(108)95-57(37-99)73(112)96-62(42(9)10)76(115)90-52(65(82)104)29-39(3)4/h15-16,21-22,34-35,38-44,49-57,61-64,84,99H,13-14,17-20,23-33,36-37,78-79,81H2,1-12H3,(H2,80,100)(H2,82,104)(H,83,86)(H,85,114)(H,87,101)(H,88,105)(H,89,109)(H,90,115)(H,91,110)(H,92,106)(H,93,113)(H,94,116)(H,95,108)(H,96,112)(H,97,107)(H,98,111)(H,102,103)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUYSBUJKLFGFG-XVGFDQGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H127N21O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1635.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74129-19-4 | |

| Record name | Polistes mastoparan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074129194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 74129-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.